(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S3/c1-4-34-23(29)26-11-13-27(14-12-26)37(32,33)17-7-5-16(6-8-17)21(28)24-22-25(2)19-10-9-18(36(3,30)31)15-20(19)35-22/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQCGHUUOXJVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several critical functional groups including:
- A benzo[d]thiazole moiety, which is often associated with anticancer and antimicrobial properties.
- A piperazine ring, known for its role in various pharmacological agents.
- Sulfonamide groups that enhance solubility and bioactivity.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes, notably factor XIa, which plays a crucial role in the coagulation cascade. This inhibition may lead to therapeutic applications in anticoagulation therapy .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antitumor activity by targeting various kinases involved in cancer cell proliferation .
Anticancer Activity
Research indicates that derivatives of thiazole and piperazine exhibit promising anticancer properties. For instance:
- In vitro studies have shown that certain thiazole derivatives can inhibit the growth of various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition .
- Case Study : A study on related compounds demonstrated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity:
- Mechanism : Thiazole derivatives are known to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
- Research Findings : In vitro assays have reported effective antimicrobial activity against a range of pathogens, supporting the need for further exploration into this area .
Research Findings and Case Studies
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride finds applications across several scientific domains:
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.
Biological Research
The sulfonyl fluoride group is particularly useful in biochemical studies due to its ability to form covalent bonds with nucleophilic amino acids in proteins. This property is exploited for:
- Enzyme Inhibition : It acts as a potent inhibitor for certain enzymes, aiding in the study of enzyme mechanisms and pathways.
- Protein Labeling : The compound can modify specific residues within proteins, allowing researchers to track protein interactions and functions.
Medicinal Chemistry
Research indicates that compounds similar to 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride can selectively inhibit enzymes associated with cancer cell proliferation. For instance, studies have shown that sulfonyl fluorides can inhibit methyltransferases involved in tumor growth, leading to potential therapeutic applications.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Case Study 1: Enzyme Inhibition
Research has demonstrated that 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride effectively inhibits specific methyltransferases linked to cancer cell proliferation. In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cells lacking the MTAP gene, highlighting its potential as an anticancer agent.
Case Study 2: Protein Labeling
In biochemical assays, this compound has been used as a covalent probe to study protein interactions. By modifying key amino acid residues within target proteins, researchers were able to elucidate the functional consequences on enzymatic activity, providing insights into enzyme mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole and piperazine hybrids, which are explored for antimicrobial, anticancer, and enzyme-modulating activities. Below is a detailed comparison with structurally related analogues:
Table 1: Structural and Physicochemical Comparison
Key Insights
Z-configuration: The stereochemistry at the benzothiazolylidene carbamoyl group may influence binding to biological targets, as seen in tautomer-sensitive triazole derivatives () .
Synthetic Pathways :
- Friedel-Crafts sulfonylation for the phenylsulfonyl moiety.
- Nucleophilic addition of isothiocyanates or carbamoylating agents.
- Piperazine coupling via carbamate esterification .
Biological Activity :
- Piperazine-carboxylate moieties (common in all compared compounds) are associated with antimicrobial and kinase-inhibitory activities, as seen in and .
- Sulfonyl groups enhance interactions with serine proteases or bacterial efflux pumps, though specific data for the target compound is lacking.
) .
Table 2: Pharmacokinetic and Functional Comparisons
Research Findings and Challenges
- Antimicrobial Potential: While highlights triazole derivatives with MIC values <10 µg/mL against S. aureus, the target compound’s methylsulfonyl group may improve Gram-negative activity due to enhanced penetration .
- SAR Insights : Replacement of the 6-methylsulfonyl group with halogens (e.g., Cl/Br in ) could modulate cytotoxicity, as seen in halogenated phenylsulfonyl derivatives .
- Unresolved Questions : The Z-configuration’s impact on bioactivity remains unvalidated experimentally. Computational docking studies are recommended to predict binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
